XL-844 Demonstrates 670-Fold Greater Chk2 Affinity Than PF-477736 and >21,000-Fold Than SCH900776
XL-844 is distinguished by its exceptional Chk2 binding affinity (Ki = 0.07 nM), representing the most potent Chk2 inhibition among clinical-stage Chk inhibitors [1]. In contrast, PF-477736, a Chk1-selective inhibitor, exhibits a Chk2 Ki of 47 nM, equating to a 670-fold differential . SCH900776, another clinical Chk1 inhibitor, shows minimal Chk2 activity with an IC50 of 1,500 nM, representing a >21,000-fold difference relative to XL-844's Chk2 Ki . AZD7762, a more balanced dual inhibitor, reports Chk2 IC50 values of approximately 9.6 nM, still 137-fold weaker than XL-844's Chk2 Ki [1]. This extreme Chk2 potency makes XL-844 uniquely suited for studies requiring Chk2-dominant DDR pathway interrogation.
| Evidence Dimension | Chk2 Enzyme Inhibition Potency (binding affinity) |
|---|---|
| Target Compound Data | XL-844: Chk2 Ki = 0.07 nM |
| Comparator Or Baseline | PF-477736: Chk2 Ki = 47 nM; SCH900776: Chk2 IC50 = 1,500 nM; AZD7762: Chk2 IC50 ≈ 9.6 nM |
| Quantified Difference | XL-844 vs PF-477736: 670-fold lower Ki; XL-844 vs SCH900776: >21,000-fold lower Ki; XL-844 vs AZD7762: ~137-fold lower Ki |
| Conditions | Recombinant Chk2 enzyme inhibition assays; Ki determined by ATP-competitive binding; IC50 from kinase activity assays; data compiled from multiple published clinical candidate profiles |
Why This Matters
This exceptional Chk2 affinity enables XL-844 to be used at substantially lower concentrations to achieve complete Chk2 ablation, thereby minimizing off-target kinase engagement that plagues less selective agents at the concentrations required for Chk2 inhibition.
- [1] McNeely S, Beckmann R, Bence Lin AK. CHEK again: Revisiting checkpoint kinase inhibition in cancer therapy. Table 1. Cancer Biol Ther. 2014;15(5):501-10. PMC3998639. View Source
